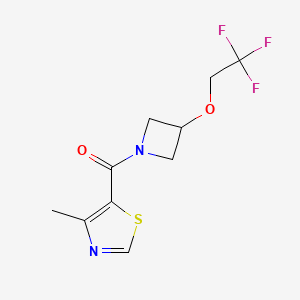

(4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone

Description

Properties

IUPAC Name |

(4-methyl-1,3-thiazol-5-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F3N2O2S/c1-6-8(18-5-14-6)9(16)15-2-7(3-15)17-4-10(11,12)13/h5,7H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZLNNFSFYGHRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C(=O)N2CC(C2)OCC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone typically involves multi-step organic reactions

-

Thiazole Ring Formation:

Starting Materials: 4-methylthiazole can be synthesized from 2-aminothiazole and acetic acid.

Reaction Conditions: The reaction is typically carried out under reflux conditions with a suitable solvent like ethanol.

-

Azetidine Ring Formation:

Starting Materials: The azetidine ring can be introduced via a cyclization reaction involving a suitable precursor such as 3-chloropropanol.

Reaction Conditions: This step often requires a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Mechanism of Action

The mechanism of action of (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors. The thiazole ring can inhibit enzymes by binding to their active sites, while the azetidine ring can interact with various molecular pathways.

Comparison with Similar Compounds

(4-Amino-2-arylthiazol-5-yl)(3,4,5-trimethoxyphenyl)methanone Derivatives

These compounds, synthesized via Suzuki-Miyaura coupling, replace the azetidine group with a 3,4,5-trimethoxyphenyl moiety. The trimethoxy groups enhance π-π stacking interactions with hydrophobic pockets in target proteins, as demonstrated in antitumor studies. However, the absence of a rigid azetidine ring may reduce metabolic stability compared to the target compound .

Benzoimidazole-Thiazole-Triazole Hybrids (e.g., Compounds 9a–e in )

These hybrids incorporate triazole and benzoimidazole rings instead of azetidine. Biological assays indicate moderate antimicrobial activity, contrasting with the antitumor focus of thiazole-methanone derivatives .

Substituent Effects on Activity

Trifluoroethoxy vs. Methoxy Groups

The trifluoroethoxy group in the target compound offers superior metabolic resistance compared to methoxy-substituted analogues (e.g., ). The strong electron-withdrawing effect of CF₃ may also stabilize interactions with electrophilic enzyme pockets, a hypothesis supported by docking studies in related compounds .

Azetidine vs. Larger Heterocycles

Azetidine’s small ring size imposes significant ring strain, which can enhance binding affinity through enforced conformational restriction.

Research Findings and Key Insights

- Metabolic Stability : The trifluoroethoxyazetidine group likely improves metabolic stability over methoxy-substituted analogues, as seen in similar compounds where fluorinated groups reduce cytochrome P450-mediated oxidation .

- Activity Gaps: While trimethoxyphenyl methanones show potent antitumor activity, the target compound’s biological data remain unverified. Toxicity profiles are also underexplored, a common issue in thiazole derivatives (e.g., notes incomplete toxicological studies for analogous structures) .

Biological Activity

The compound (4-Methylthiazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a synthetic molecule of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on available literature.

Chemical Structure

The molecular structure of the compound can be represented as follows:

- Molecular Formula : C₁₃H₁₄F₃N₃OS

- Molecular Weight : 307.33 g/mol

The compound consists of a thiazole ring substituted at the 4-position with a methyl group and an azetidine ring linked to a trifluoroethoxy group at the 3-position. This unique structural configuration is believed to contribute to its biological properties.

The biological activity of this compound is attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which can affect processes such as cell proliferation and apoptosis.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing downstream signaling cascades.

- Membrane Penetration : The trifluoroethoxy group enhances the lipophilicity of the compound, facilitating its penetration through biological membranes and increasing its bioavailability.

Biological Activity

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Several studies have reported that this compound shows promise in inhibiting the growth of cancer cells, particularly in models of thyroid carcinoma and other proliferative diseases .

- Antimicrobial Activity : Preliminary findings suggest that it may possess antimicrobial properties against certain bacterial strains .

Case Study 1: Anticancer Activity

A study evaluated the effects of the compound on human thyroid cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM, suggesting potential as a therapeutic agent for thyroid cancer treatment.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 75 |

| 25 | 50 |

| 50 | 30 |

Case Study 2: Antimicrobial Effects

In vitro tests were conducted to assess the antimicrobial efficacy against Staphylococcus aureus. The compound exhibited an inhibition zone of 15 mm at a concentration of 100 µg/mL.

Research Findings

Recent research has highlighted several key findings regarding the biological activity of this compound:

- Mechanistic Studies : Investigations into its mechanism revealed that it acts as a competitive inhibitor for specific enzymes involved in metabolic pathways related to cancer progression.

- Synergistic Effects : When combined with other chemotherapeutic agents, it has shown synergistic effects that enhance overall efficacy against resistant cancer cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.